2-({[(3,5-dimethylisoxazol-4-yl)carbonyl]amino}methyl)-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide
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Overview
Description
Compounds with structures similar to the one are often explored for their potential in various applications, including medicinal chemistry and material science. These compounds belong to a broader class of heterocyclic compounds known for their diverse chemical reactivity and biological activity.
Synthesis Analysis
Synthesis approaches for complex molecules like the one described typically involve multistep reactions, including cyclocondensation, esterification, and amidation. For instance, intramolecular cyclocondensation has been utilized for synthesizing related compounds, demonstrating the versatility of this approach in forming condensed heterocyclic systems (Kemskii et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds within this chemical space is characterized by the presence of multiple rings, including pyrazolo, diazepine, and isoxazole moieties. These structural features are crucial for the compound's chemical behavior and interaction with biological targets.
Chemical Reactions and Properties
Compounds like the one mentioned often undergo various chemical reactions, including alkylation, cycloaddition, and nucleophilic substitution, showcasing their reactivity. For example, reactions with potassium cyanide in water have been reported to afford related compounds, which are then hydrolyzed to carboxamides and carboxylic acids (Kemskii et al., 2014).
properties
IUPAC Name |
N-[[5-(dimethylcarbamoyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl]methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O3/c1-11-15(12(2)26-20-11)16(24)18-9-13-8-14-10-22(17(25)21(3)4)6-5-7-23(14)19-13/h8H,5-7,9-10H2,1-4H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQWMMWKLMISPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC2=NN3CCCN(CC3=C2)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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